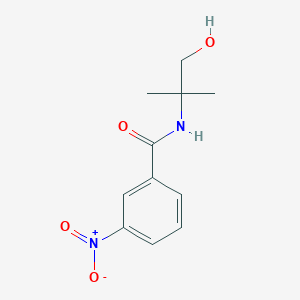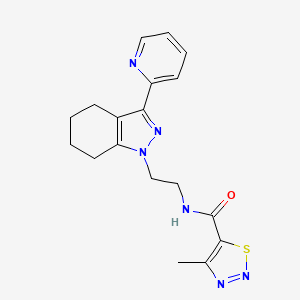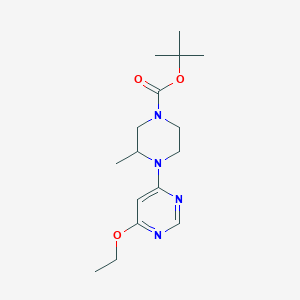
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The importance of this compound lies in its possession of an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The title compound, N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis
The molecular structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones . The Lewis-base-contained directing groups promote formation of cyclometallated complexes via chelation-assistance thus setting the stage for C–H bond functionalization .Physical And Chemical Properties Analysis
The compound has a linear formula of C12H17NO2 . Its molecular weight is 207.275 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
C–H Bond Functionalization
This compound is recognized for its role in C–H bond functionalization . It contains an N, O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions. This process is crucial for transforming inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .
Organic Synthesis
In organic synthesis, the compound serves as a precursor for creating more complex molecules. Its bidentate directing groups facilitate the formation of cyclometallated complexes, which are essential for subsequent chemical transformations .
Chelation Assistance
The structural motif of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide aids in chelation assistance. This is particularly useful in forming stable five-membered chelates, which are thermodynamically favorable and play a significant role in various chemical reactions .
X-ray Structure Determination
The compound has been fully characterized by various spectroscopic methods, including X-ray analysis. This makes it valuable for understanding the molecular and crystal structure of new chemical entities .
Development of Bidentate Directing Groups
Research on this compound contributes to the development of new bidentate directing groups. These groups are essential for enhancing site-selectivity in environmentally benign strategies, such as green chemistry applications .
Synthesis of Benzamides
It is used in the synthesis of benzamides, which are compounds with a wide range of applications, including medicinal chemistry and material science. The ability to synthesize such compounds efficiently is of great interest to researchers .
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, and its inhibition can lead to various downstream effects.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to it . .
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK can potentially affect multiple signaling pathways in immune cells
Result of Action
Given its target, it is likely that the compound could have effects on immune cell signaling, potentially influencing immune responses .
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULOSRLXJMGQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)



![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)
![Ethyl 4-((4-((6-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2863685.png)
![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)
![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)
![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)

